2,5-Dichloroquinoxaline

Vue d'ensemble

Description

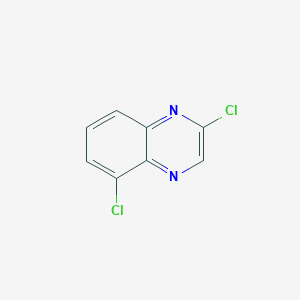

2,5-Dichloroquinoxaline is a quinoxaline derivative, characterized by the presence of two chlorine atoms at the 2nd and 5th positions of the quinoxaline ring. Quinoxalines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Méthodes De Préparation

The synthesis of 2,5-Dichloroquinoxaline typically involves the condensation of ortho-phenylenediamine with dicarbonyl compounds under specific conditions. One common method is the reaction of ortho-phenylenediamine with 2,5-dichlorobenzil in the presence of a suitable catalyst. This reaction often requires high temperatures and prolonged heating to achieve the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, optimized for cost-effectiveness and efficiency. Green chemistry approaches are also being explored to minimize environmental impact and improve sustainability .

Analyse Des Réactions Chimiques

2,5-Dichloroquinoxaline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 2nd and 5th positions make it a good electrophilic partner for nucleophilic substitution reactions.

Oxidation and Reduction: Quinoxaline derivatives can undergo oxidation and reduction reactions, although specific conditions and reagents for this compound are less commonly reported.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures, often using phosphorus oxychloride (POCl3) and sodium azide as reagents.

Applications De Recherche Scientifique

Medicinal Chemistry

2,5-Dichloroquinoxaline has been extensively studied for its potential therapeutic effects:

- Antitumor Activity : Derivatives of this compound exhibit potent antitumor properties. Research indicates that modifications at specific positions can enhance efficacy against various cancer cell lines. For instance, studies have shown IC₅₀ values as low as 0.071 µM against SMMC-7721 liver cancer cells, indicating strong cytotoxic effects compared to standard treatments like Doxorubicin .

- Anti-inflammatory Effects : Compounds derived from this compound have been investigated for their ability to inhibit inflammatory pathways, making them potential candidates for treating diseases characterized by inflammation .

- Antipsychotic Properties : Some derivatives have shown promise in neuropharmacology, particularly in models of psychosis, suggesting a role in developing new antipsychotic medications .

Organic Synthesis

This compound is utilized as a key intermediate in the synthesis of complex heterocycles:

- Nucleophilic Aromatic Substitution : The presence of chlorine substituents allows for nucleophilic substitution reactions, facilitating the formation of various quinoxaline derivatives.

- Synthesis of Polyfunctionalized Quinoxalines : Researchers employ this compound to create polyfunctionalized quinoxalines that hold significant medicinal value due to their diverse biological activities.

Biological Research

In biological studies, this compound serves as a tool compound for investigating biochemical pathways:

- Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, certain derivatives have demonstrated inhibition of kinases critical to cancer progression .

- Cellular Assays : It has been utilized in cellular assays to evaluate effects on cell proliferation and apoptosis, enhancing understanding of its therapeutic potential .

Case Studies and Research Findings

Several studies underscore the effectiveness of this compound in various applications:

Anticancer Activity Case Study

| Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|

| HeLa | 0.126 | Doxorubicin | 0.5 |

| SMMC-7721 | 0.071 | Doxorubicin | 0.5 |

| K562 | 0.164 | Doxorubicin | 0.5 |

The data indicates strong cytotoxic effects against cervical cancer cells (HeLa), human hepatoma cells (SMMC-7721), and leukemia cells (K562). Structure-activity relationship (SAR) studies indicate that electron-donating groups enhance anticancer activity while electron-withdrawing groups reduce it .

Mécanisme D'action

The mechanism of action of 2,5-Dichloroquinoxaline is primarily related to its ability to act as an electrophilic partner in nucleophilic substitution reactions. The chlorine atoms at the 2nd and 5th positions enhance its reactivity, allowing it to form stable bonds with nucleophiles. This property is exploited in the synthesis of various biologically active compounds, where the quinoxaline scaffold plays a crucial role in modulating biological activity .

Comparaison Avec Des Composés Similaires

2,5-Dichloroquinoxaline can be compared with other quinoxaline derivatives such as:

2,3-Dichloroquinoxaline: Similar in structure but with chlorine atoms at the 2nd and 3rd positions, it is also used in the synthesis of biologically active compounds.

Quinoxaline: The parent compound without chlorine substituents, it serves as a fundamental building block in heterocyclic chemistry.

2,3-Diketoquinoxaline: A derivative with keto groups at the 2nd and 3rd positions, used in various cyclization reactions.

The unique positioning of chlorine atoms in this compound imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Activité Biologique

2,5-Dichloroquinoxaline is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

This compound can be synthesized through various methods involving nucleophilic aromatic substitution reactions. The presence of chlorine atoms at the 2 and 5 positions makes it a suitable electrophile for further functionalization, leading to a variety of derivatives with enhanced biological properties .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been particularly noted against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent in the fight against drug-resistant pathogens .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | Weak |

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines are reported to be in the low micromolar range, suggesting significant potency compared to standard chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| HCT-116 | 1.9 | 3.23 |

| MCF-7 | 2.3 | 3.23 |

Structure-Activity Relationships (SAR)

The biological activity of quinoxaline derivatives is highly influenced by their structural modifications. Studies suggest that the introduction of various substituents at specific positions on the quinoxaline ring can enhance or diminish biological efficacy. For instance, modifications at the nitrogen atoms or additional halogen substitutions have been linked to improved antimicrobial and anticancer activities .

Table 3: Structure-Activity Relationships

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| Position 2 | Halogen substitution | Increased antimicrobial |

| Position 5 | Alkyl group addition | Enhanced anticancer |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various quinoxaline derivatives highlighted that compounds similar to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating its potential role in addressing antibiotic resistance .

- Anticancer Mechanisms : Research has shown that the anticancer effects of this compound may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

- Neuroprotective Effects : Emerging studies suggest that some derivatives may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Propriétés

IUPAC Name |

2,5-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVYPMIZWHTLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443388 | |

| Record name | 2,5-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-05-3 | |

| Record name | 2,5-Dichloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.